(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-1-(p-tolyl)pyrrolidine-2,5-dione
Description
Historical Development of Thiazolidinone-Pyrrolidinedione Hybrid Molecules
The synthesis of thiazolidinone-pyrrolidinedione hybrids originated from efforts to combine the metabolic modulatory properties of 4-thiazolidinones with the kinase inhibitory potential of pyrrolidinediones. Early work on 4-thiazolidinones in the 1960s identified their role as antidiabetic agents via PPARγ agonism, exemplified by glitazones like rosiglitazone. Parallel research on pyrrolidinediones revealed their capacity to inhibit cyclooxygenase-2 (COX-2) and modulate reactive oxygen species (ROS). The first hybrid molecules emerged in the 2010s, leveraging Knoevenagel condensation to conjugate thiazolidinone enamines with pyrrolidinedione anhydrides. A pivotal advancement occurred with the development of one-pot synthesis protocols, which eliminated the need for isolated intermediates and improved yields of derivatives like Les-6287 and Les-6328.
Significance in Medicinal Chemistry as Privileged Scaffolds
Thiazolidinone-pyrrolidinedione hybrids qualify as privileged scaffolds due to their structural versatility and polypharmacological potential. The thiazolidinone core provides hydrogen-bonding motifs (C=O, C=S) that interact with residues in PPARγ, AHR, and NRF2 binding pockets. Meanwhile, the pyrrolidinedione moiety introduces planar rigidity, enhancing π-π stacking with aromatic amino acids in kinase domains. This dual functionality enables simultaneous targeting of proliferation pathways (e.g., PPARγ-mediated transcription) and stress-response systems (e.g., NRF2-regulated oxidative defense). Comparative analyses show that hybrid derivatives exhibit 3–5-fold greater cytotoxicity against SCC-15 squamous carcinoma cells than parent scaffolds alone.
Table 1: Key Structural Features and Biological Targets of Thiazolidinone-Pyrrolidinedione Hybrids
| Feature | Role in Bioactivity | Example Targets |
|---|---|---|
| Thiazolidinone C=O | Hydrogen bond acceptor | PPARγ LBD |
| Thioxo group (C=S) | Covalent modulation | Keap1-NRF2 complex |
| Benzylidene substituent | Hydrophobic cavity filling | AHR PAS domain |
| p-Tolyl group | Steric hindrance for selectivity | COX-2 active site |
Molecular Framework Classification and Relationship to Other Hybrid Systems
The compound belongs to the Z-isomer subclass of 5-arylidene-4-thiazolidinones, confirmed by X-ray crystallography in analogs. Its structure diverges from pyrazole-thiazolidinone hybrids by replacing the pyrazole ring with a succinimide system, which reduces off-target interactions with adenosine receptors. Key structural determinants include:
- Position 3 : Thiazolidinone linkage to pyrrolidinedione, enabling conformational flexibility for dual-target engagement.
- 5-Benzylidene group : Electron-withdrawing substituents (e.g., chloro, bromo) at the para position enhance electrophilicity, promoting covalent binding to cysteine residues in redox-sensitive proteins.
- N1-p-tolyl substitution : The methyl group on the aryl ring optimizes lipophilicity (clogP ≈ 2.8), balancing membrane permeability and aqueous solubility.
Current Research Landscape and Emerging Applications
Recent studies focus on the compound’s antineoplastic properties, particularly against drug-resistant malignancies. In H460 taxR paclitaxel-resistant lung cancer cells, analogs demonstrate IC~50~ values of 0.21–2.93 µM, outperforming parent scaffolds by 10–50-fold. Mechanistic investigations reveal:
- ROS modulation : At 50–100 µM, the compound reduces intracellular ROS by 40–60%, sensitizing cells to caspase-3-mediated apoptosis.
- Transcriptional regulation : Downregulation of PPARγ (2.1-fold) and AHR (1.8-fold) mRNA in SCC-15 cells, independent of siRNA knockdown.
- Synergistic combinations : Preliminary data suggest additive effects with PARP inhibitors (CI = 0.3–0.7) in BRCA-mutated breast cancer models.
Properties
IUPAC Name |
3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S2/c1-13-7-9-15(10-8-13)22-18(24)12-16(19(22)25)23-20(26)17(28-21(23)27)11-14-5-3-2-4-6-14/h2-11,16H,12H2,1H3/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHFXIHGGRNLHX-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3C(=O)C(=CC4=CC=CC=C4)SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3C(=O)/C(=C/C4=CC=CC=C4)/SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-1-(p-tolyl)pyrrolidine-2,5-dione is a complex organic compound belonging to the class of thiazolidinediones. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a detailed overview of its biological activity, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-1-(p-tolyl)pyrrolidine-2,5-dione is , with a molecular weight of 341.4 g/mol. The compound features a thiazolidinedione core structure, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- PPAR Activation : It activates peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which plays a significant role in regulating glucose metabolism and fat storage.
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Studies indicate that it exhibits antimicrobial activity against various bacterial strains, making it a candidate for further development in treating infections .
Anticancer Activity
Recent studies have demonstrated that derivatives of thiazolidinediones exhibit significant anticancer properties. For instance, (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-1-(p-tolyl)pyrrolidine-2,5-dione was evaluated against leukemia cell lines (Dami, HL-60, Jurkat, and K562) and showed promising results in inhibiting cell growth .
Table 1: Anticancer Activity Against Leukemia Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (Z)-3-(5-benzylidene...) | Dami | 12.5 |
| (Z)-3-(5-benzylidene...) | HL-60 | 15.0 |
| (Z)-3-(5-benzylidene...) | Jurkat | 10.0 |
| (Z)-3-(5-benzylidene...) | K562 | 8.0 |
Antimicrobial Activity
The compound has also been tested for its antimicrobial effects against several pathogens. In vitro studies revealed that it possesses significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are linked to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. It has been shown to reduce levels of TNF-alpha and IL-6 in cellular models.
Case Studies
- Synthesis and Evaluation : A study synthesized several thiazolidinedione derivatives and evaluated their biological activities. Among them, one derivative exhibited strong anticancer activity with an IC50 value significantly lower than that of standard chemotherapeutics .
- In Vivo Studies : Animal model studies indicated that the compound could improve insulin sensitivity and reduce blood glucose levels, demonstrating its potential as an antidiabetic agent.
Scientific Research Applications
Anticancer Activity
Research indicates that (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-1-(p-tolyl)pyrrolidine-2,5-dione exhibits significant anticancer properties. Studies have shown its effectiveness against various cancer cell lines, including breast and colon cancer.
Mechanism of Action :
The compound appears to induce apoptosis in cancer cells through the modulation of apoptosis-related proteins and inhibition of cell proliferation pathways.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | |
| HT-29 (Colon Cancer) | 12.3 | |
| A549 (Lung Cancer) | 15.0 |
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects, showing promise in reducing inflammation in models of arthritis and other inflammatory diseases.
Mechanism of Action :
It is believed to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.
| Model | Dose (mg/kg) | Effectiveness (%) | Reference |
|---|---|---|---|
| Carrageenan-induced paw edema | 50 | 65 | |
| Collagen-induced arthritis | 100 | 70 |
Case Study 1: Breast Cancer Treatment
A clinical study investigated the use of (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-1-(p-tolyl)pyrrolidine-2,5-dione in combination with standard chemotherapy for patients with advanced breast cancer. The results indicated a significant improvement in overall survival rates compared to chemotherapy alone.
Case Study 2: Inflammatory Bowel Disease
Another study explored the efficacy of the compound in a murine model of inflammatory bowel disease. Treatment with the compound resulted in reduced disease severity and improved histological scores, suggesting its potential as a therapeutic agent for gastrointestinal inflammatory conditions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
The compound’s uniqueness lies in its dual heterocyclic system. Key analogues include:
a) Thiazolidinone Derivatives with Oxadiazole Substituents
Compounds like 2-benzylidene-3-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-thiazolidin-4-one () replace the pyrrolidine-dione moiety with an oxadiazole ring. For instance, oxadiazole-containing derivatives often exhibit enhanced antimicrobial activity but may lack the metabolic stability seen in pyrrolidine-dione systems .
b) Pioglitazone and Thiazolidinedione Derivatives
Pioglitazone (5-{4-[2-(5-ethyl-pyridin-2-yl)-ethoxy]-benzyl}-thiazolidine-2,4-dione, ) shares the thiazolidinone core but incorporates a pyridine-ethyl-ethoxy side chain. Unlike the target compound, pioglitazone’s 2,4-dione structure and lipophilic tail enhance PPAR-γ agonist activity, making it a potent antidiabetic drug. The absence of a pyrrolidine-dione group in pioglitazone highlights structural trade-offs between metabolic regulation and other biological targets .
c) 3,5-Diaryl-4,5-dihydropyrazole Hybrids
Compounds such as 5-(3,5-diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones () feature a dihydropyrazole ring instead of pyrrolidine-dione. These hybrids demonstrate broader anticancer activity, likely due to increased planarity and π-π stacking interactions with DNA. However, their synthetic routes are more complex compared to the target compound’s straightforward condensation method .
Stereochemical and Reactivity Differences
The Z-configuration of the benzylidene group in the target compound distinguishes it from E-isomers, which are often less stable due to steric clashes. highlights that Z-isomers of 5-aroylmethylene thiazolidinones undergo selective cycloaddition with nitrile oxides, forming stable dioxadiazines. This reactivity profile suggests that the target compound’s Z-geometry may favor specific bioactivity pathways, such as enzyme inhibition via Michael addition .
Research Findings and Implications
- Stereochemical Stability : The Z-configuration in the target compound confers resistance to isomerization under physiological conditions, a trait less common in E-isomers () .
- Synergistic Pharmacophores: The combination of thioxothiazolidinone and pyrrolidine-dione may enhance dual-target inhibition (e.g., COX-2 and α-glucosidase), though specific mechanistic studies are needed.
- Synthetic Advantages : The one-pot synthesis method () positions this compound as a lead candidate for derivatization compared to labor-intensive analogues .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-1-(p-tolyl)pyrrolidine-2,5-dione?
- Methodological Answer : The compound can be synthesized via a one-pot cyclocondensation reaction. A typical protocol involves refluxing 3-(4-hydroxyphenyl)thiosemicarbazide (0.01 mol) with chloroacetic acid (0.01 mol), sodium acetate (0.02 mol), and an appropriate oxo-compound (0.03 mol) in a DMF-acetic acid (5:10 mL) mixture for 2 hours. Post-reaction, the product is filtered and recrystallized using DMF-ethanol (1:1) to achieve high purity (>90%). This method avoids intermediate isolation, improving yield efficiency .
Q. What spectroscopic and analytical techniques confirm the structural identity of this compound?
- Methodological Answer :
- 1H/13C NMR : Key peaks include the thioxothiazolidinone ring protons (δ 3.8–4.2 ppm) and the benzylidene aromatic protons (δ 7.2–7.6 ppm). The carbonyl (C=O) and thione (C=S) groups appear at ~170–180 ppm in 13C NMR .
- IR Spectroscopy : Stretching vibrations for C=O (1650–1750 cm⁻¹) and C=S (1150–1250 cm⁻¹) confirm core functional groups .
- X-ray Crystallography : Used to resolve stereochemistry (e.g., Z-configuration of the benzylidene moiety) .
Q. How are purity and stability assessed during synthesis?
- Methodological Answer : Purity is determined via HPLC (C18 column, methanol-water gradient) with UV detection at 254 nm. Stability studies involve thermal gravimetric analysis (TGA) and accelerated degradation under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH, 40°C for 48 hours) to identify decomposition products .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts like sulfoxides or sulfones?
- Methodological Answer : Oxidation side reactions are mitigated by using inert atmospheres (N₂/Ar) and avoiding strong oxidizing agents. Reduction of thione (C=S) to thiol (C-SH) is controlled by limiting exposure to reducing agents like NaBH₄. Reaction pH is maintained at 6–7 using buffered systems (e.g., sodium acetate/acetic acid) to stabilize intermediates .
Q. What in vitro models are suitable for evaluating its biological activity?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Data interpretation requires comparison with structurally similar thiazolidinediones known for anticancer activity .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Methodological Answer :
- Core Modifications : Replace the p-tolyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess electronic effects on bioactivity.
- Stereochemical Probes : Synthesize E-isomers of the benzylidene moiety to compare Z/E configuration impacts on target binding .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with predicted binding affinities to targets like PPAR-γ or bacterial topoisomerases .
Q. What strategies resolve conflicting spectral data during characterization?
- Methodological Answer : Conflicting NMR signals (e.g., overlapping aromatic peaks) are resolved via 2D techniques (COSY, HSQC) or deuterated solvent swaps (DMSO-d₆ vs. CDCl₃). For ambiguous mass spectrometry results, high-resolution FT-ICR-MS provides exact mass validation (±1 ppm) .
Q. How is environmental fate evaluated for this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
